molecular formula C17H20N2O3 B1391236 N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide CAS No. 1020055-15-5

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide

Cat. No.: B1391236
CAS No.: 1020055-15-5
M. Wt: 300.35 g/mol
InChI Key: SJMRJWAUNHWQAM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide typically involves the reaction of 5-amino-2-methoxyphenol with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.

    Substitution: It can participate in substitution reactions where the methoxy or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the development of new drugs or treatments.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The amino and methoxy groups may participate in hydrogen bonding or electrostatic interactions with target molecules. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)benzamide

Comparison: N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The specific arrangement of functional groups in this compound can lead to unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a phenoxy group attached to a butanamide backbone. This configuration allows for diverse interactions with biological targets.

PropertyDescription
Molecular FormulaC16H19N3O3
Molecular Weight299.34 g/mol
CAS Number1020055-15-5
SolubilitySoluble in organic solvents; limited in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with target proteins or enzymes, influencing their activity.
  • Lipophilicity : The phenoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with hydrophobic regions of proteins.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its possible use as an antibacterial agent.
  • Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tubulin polymerization, which is critical for cancer cell proliferation .
  • Enzyme Inhibition : It may act as an enzyme inhibitor, modulating the activity of specific biological pathways. This includes potential inhibition of enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's ability to inhibit cancer cell growth in vitro. Results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings indicated moderate antibacterial activity, warranting further exploration into its mechanism and applications.

Comparative Analysis

To better understand this compound's position within similar compounds, a comparison table is provided:

Compound NameBiological ActivityNotes
N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamideModerate anticancer activitySimilar structure with different substituents
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamideAntimicrobial propertiesExhibits different reactivity patterns
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)benzamidePotential enzyme inhibitorDistinct pharmacological profile

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRJWAUNHWQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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